1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

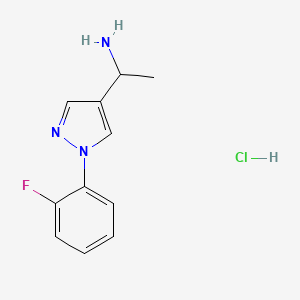

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic compounds containing nitrogen atoms and fluorine substituents. The complete systematic name, 1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride, precisely describes the molecular architecture and substitution pattern of this organic compound. The nomenclature breakdown reveals several key structural components: the ethanamine moiety, which provides the primary amine functionality; the pyrazol-4-yl group, representing the five-membered heterocyclic ring system; and the 2-fluorophenyl substituent, indicating the position of fluorine substitution on the benzene ring.

The structural representation encompasses a complex molecular framework built upon a pyrazole ring system that serves as the central scaffold. The pyrazole heterocycle, characterized by its five-membered ring containing two nitrogen atoms at positions 1 and 2, provides the foundational structure for this compound. The 2-fluorophenyl group attaches to the nitrogen atom at position 1 of the pyrazole ring, while the ethanamine side chain extends from position 4 of the same heterocyclic system. The fluorine atom occupies the ortho position on the phenyl ring, creating a specific spatial arrangement that influences the compound's overall three-dimensional conformation.

Chemical database representations consistently report the compound's structural formula using standard chemical notation systems. The InChI code, 1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-5-3-2-4-10(11)12;/h2-8H,13H2,1H3;1H, provides a standardized method for representing the molecular structure in computer-readable format. The corresponding InChI key, GQNXDOBZAROXCY-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, NC(C1=CN(C2=CC=CC=C2F)N=C1)C.[H]Cl, offers an alternative structural encoding method that captures both the organic cation and chloride anion components.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositional differences between the free base and hydrochloride salt forms of this compound. The free base form possesses the molecular formula C₁₁H₁₂FN₃, containing eleven carbon atoms, twelve hydrogen atoms, one fluorine atom, and three nitrogen atoms. This composition yields a molecular weight of 205.23 grams per mole for the free base compound. The calculated molecular weight represents the sum of atomic masses for all constituent elements, providing essential data for analytical chemistry applications and pharmaceutical formulation development.

The hydrochloride salt form exhibits the molecular formula C₁₁H₁₃ClFN₃, reflecting the addition of hydrogen chloride to form the salt. This modification increases the molecular weight to approximately 241.69 grams per mole, representing the combined mass of the organic cation and chloride anion. The formation of the hydrochloride salt involves protonation of the primary amine group, resulting in a positively charged nitrogen center balanced by the chloride anion. This salt formation process is commonly employed in pharmaceutical chemistry to enhance water solubility and improve the handling characteristics of basic organic compounds.

Table 1: Molecular Composition Comparison

| Form | Molecular Formula | Molecular Weight (g/mol) | Carbon Atoms | Hydrogen Atoms | Fluorine Atoms | Nitrogen Atoms | Chlorine Atoms |

|---|---|---|---|---|---|---|---|

| Free Base | C₁₁H₁₂FN₃ | 205.23 | 11 | 12 | 1 | 3 | 0 |

| Hydrochloride Salt | C₁₁H₁₃ClFN₃ | 241.69 | 11 | 13 | 1 | 3 | 1 |

The elemental composition analysis demonstrates the predominance of carbon and hydrogen atoms within the molecular structure, consistent with organic compounds containing aromatic and aliphatic hydrocarbon segments. The presence of three nitrogen atoms reflects the heterocyclic nature of the pyrazole ring system and the primary amine functionality. The single fluorine atom represents a strategic substitution that significantly influences the compound's physicochemical properties and potential biological activity. The molecular weight data serves as a fundamental parameter for analytical method development, including mass spectrometry identification and chromatographic separation techniques.

Synonym Cross-Referencing

The comprehensive synonym analysis reveals multiple naming conventions and identification systems used across chemical databases and commercial suppliers. The primary Chemical Abstracts Service registry number 1049791-50-5 specifically identifies the hydrochloride salt form, while the alternative registry number 1049988-71-7 designates the free base compound. These registry numbers provide unambiguous identification systems that transcend language barriers and nomenclature variations, serving as universal chemical identifiers within the scientific community.

Commercial suppliers and chemical databases employ various synonym designations that reflect different naming approaches and formatting conventions. The compound appears under the designation "1-[1-(2-Fluoro-phenyl)-1H-pyrazol-4-yl]-ethylamine" in certain commercial catalogs, representing a simplified version of the systematic name. Alternative synonyms include "{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride" and "1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine hydrochloride," which demonstrate variations in punctuation and formatting while maintaining chemical accuracy.

Table 2: Comprehensive Synonym and Identifier Cross-Reference

| Identifier Type | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 1049791-50-5 | 1049988-71-7 |

| MDL Number | MFCD09431461 | MFCD08691418 |

| Systematic IUPAC Name | 1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride | 1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethanamine |

| Alternative Name 1 | {1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride | 1-[1-(2-Fluoro-phenyl)-1H-pyrazol-4-yl]-ethylamine |

| Alternative Name 2 | 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine hydrochloride | N/A |

The cross-referencing analysis across multiple chemical databases confirms the consistency of identification parameters for this compound. Commercial suppliers, including ChemScene, BldPharm, and Sigma-Aldrich, maintain consistent Chemical Abstracts Service number assignments and molecular formula designations. The MDL numbers MFCD09431461 for the hydrochloride salt and MFCD08691418 for the free base provide additional database identifiers used in chemical inventory management systems. However, it should be noted that the specific Compound Identifier mentioned in the query (CID 16640662) was not found in the available database sources, suggesting potential discrepancies in compound identification databases or the need for additional verification of this particular identifier.

Properties

IUPAC Name |

1-[1-(2-fluorophenyl)pyrazol-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-5-3-2-4-10(11)12;/h2-8H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNXDOBZAROXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Pyrazole Formation Using Primary Amines and 1,3-Diketones

A key method for preparing N-substituted pyrazoles, including derivatives similar to 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, involves the reaction of primary amines with 1,3-diketones and hydroxylamine derivatives under heating conditions. This approach was demonstrated in a recent study where primary aliphatic amines react with diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C to yield substituted pyrazoles in moderate to good yields (38–60%) after chromatographic purification.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Reaction | Primary amine + 1,3-diketone + O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h | Formation of 1,3-disubstituted pyrazole |

| Workup | Extraction with DCM, washing, drying, column chromatography | Isolated pure pyrazole derivatives |

This method is adaptable to various amines and diketones, potentially including 2-fluorophenyl-substituted diketones or amines, enabling the synthesis of the target pyrazole ethanamine.

Nucleophilic Aromatic Substitution on Halogenated Aromatic Pyrazoles

Another approach involves nucleophilic aromatic substitution (S_NAr) where a pyrazole bearing a halogen (fluorine or chlorine) on the aromatic ring undergoes substitution by amines under basic conditions. For example, the preparation of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine was achieved by reacting 4-nitro-1H-pyrazole with 2-methoxy-4-fluoropyridine in the presence of sodium hydride or cesium carbonate in aprotic solvents like THF or DMF, followed by hydrogenation to reduce the nitro group to an amine.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Step 1 | 4-Nitro-1H-pyrazole + 2-fluoroaryl compound + NaH or Cs2CO3, THF or DMF, 0–120 °C, 6–12 h | Formation of 2-substituted nitro-pyrazole |

| Step 2 | Catalytic hydrogenation (Pd/C) | Reduction of nitro to amino group |

| Step 3 | Acid treatment | Formation of hydrochloride salt |

This two-step method is efficient, mild, and suitable for scale-up, providing a route to pyrazolyl amines with aromatic fluorine substituents analogous to the target compound.

Catalytic and Oxidative Coupling Methods for Pyrazole Construction

Advanced synthetic routes involve metal-catalyzed coupling reactions to build substituted pyrazoles. For instance, iron- or ruthenium-catalyzed oxidative coupling of diarylhydrazones and vicinal diols or intramolecular oxidative CN coupling can yield tri- and tetra-substituted pyrazoles with high regioselectivity and yields. These methods, while more complex, offer precise control over substitution patterns and may be adapted for preparing 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethanamine derivatives.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields for Pyrazole Formation from Primary Amines

| Compound Example | Amine Used | Diketone | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione | 85 | 1.5 | 38 | Yellowish oil |

| 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 4-Fluoroaniline derivative | 2,4-pentanedione | 85 | 1.5 | 60 | Yellowish oil |

Nucleophilic Aromatic Substitution and Reduction Data

| Step | Reagents | Conditions | Yield (%) | Product State |

|---|---|---|---|---|

| SNAr reaction | 4-Nitro-1H-pyrazole + 2-methoxy-4-fluoropyridine + NaH | 0–70 °C, 8 h | 69 | White solid (2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine) |

| Catalytic hydrogenation | Pd/C, H2 | Room temp | High | Amino-substituted pyrazole |

| Salt formation | HCl treatment | Room temp | Quantitative | Hydrochloride salt |

This method demonstrates mild conditions and high efficiency for preparing pyrazolyl amines with aromatic fluorine substituents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct condensation of primary amines with diketones and hydroxylamines | Primary amines, 1,3-diketones, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | Simple, moderate yield, versatile | Requires chromatographic purification |

| Nucleophilic aromatic substitution of halopyrazoles with amines | 4-Nitro-1H-pyrazole, 2-fluoroaryl halides, base (NaH, Cs2CO3) | THF/DMF, 0–120 °C, 6–12 h | Mild, scalable, high yield | Requires catalytic hydrogenation step |

| Metal-catalyzed oxidative coupling | Diarylhydrazones, vicinal diols, Fe or Ru catalyst | Variable, often mild | High regioselectivity, functional group tolerance | More complex, catalyst cost |

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial strains and fungi, which positions it as a candidate for developing new antimicrobial agents .

- Antiviral Effects : Some studies have highlighted the antiviral properties of pyrazole derivatives, indicating that this compound may inhibit viral replication .

- Anti-Alzheimer's Activity : The structural features of the compound may contribute to neuroprotective effects, making it a potential candidate for Alzheimer's disease treatment .

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results demonstrated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against common bacterial pathogens. The results indicated that it exhibited substantial antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine Hydrochloride

1-[5-Methyl-1-(4-Methylphenyl)-1H-pyrazol-4-yl]ethanamine Hydrochloride

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

- Molecular Formula : C₁₂H₁₅N₃O

- Key Features : Methoxy group at the phenyl meta-position and N-methylation of the amine. The methoxy group enhances solubility via hydrogen bonding, while methylation may reduce CNS penetration .

- Safety : Requires physician consultation upon exposure, indicating moderate toxicity .

(S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

- Molecular Formula : C₈H₈ClF₂N

- Key Features: Difluoro substitution on phenyl increases electronegativity and lipophilicity compared to the mono-fluoro target compound. Stereospecific (S)-configuration may influence chiral receptor interactions .

Comparative Analysis of Physicochemical Properties

Key Observations :

- Fluorine substitution improves metabolic stability and membrane permeability, but difluoro analogues (e.g., ) may exhibit enhanced lipophilicity.

Research and Pharmacological Insights

Pharmacological Potential

Pyrazole derivatives are frequently investigated for enzyme inhibition. For example, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine (ZINC97159977) demonstrates acetylcholinesterase inhibition, suggesting the target compound may share similar applications in neurodegenerative disease research .

Biological Activity

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12FN3

- Molecular Weight : 205.23 g/mol

- Structural Features : The compound features a pyrazole ring substituted with a 2-fluorophenyl group and an ethanamine chain, which contributes to its unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : It has been shown to inhibit various inflammatory enzymes, suggesting potential anti-inflammatory effects.

- Receptors : The structure allows for enhanced binding affinity to certain receptors, which may modulate various biological pathways .

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting its utility in treating infections .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits NO and TNF-α production; reduces inflammatory enzyme activity. |

| Antimicrobial | Effective against various bacterial strains; potential for infection treatment. |

| Antitumor potential | Structural similarity to known inhibitors of cancer-related targets. |

Notable Research

- A study on pyrazole derivatives highlighted their ability to inhibit specific enzymes involved in inflammatory pathways, reinforcing the potential of this compound as an anti-inflammatory agent .

- Molecular docking studies have suggested that this compound can effectively bind to target proteins involved in inflammatory responses, showcasing its therapeutic potential .

- Additional research has indicated that modifications in the pyrazole structure can significantly alter biological activity, emphasizing the importance of structural features in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)ethanamine hydrochloride, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Pyrazole Ring Formation: React 2-fluorophenylhydrazine with diketone derivatives (e.g., ethyl acetoacetate) under acidic conditions to form the 1H-pyrazole core .

Ethanamine Introduction: Use reductive amination or nucleophilic substitution to introduce the ethanamine moiety. For example, react the pyrazole intermediate with chloroacetonitrile followed by catalytic hydrogenation .

Hydrochloride Salt Formation: Treat the free base with HCl in anhydrous ethanol.

Intermediates Characterization:

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis:

- Stability Testing:

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR:

- FT-IR:

- High-Resolution Mass Spectrometry (HRMS):

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or supramolecular packing?

Methodological Answer:

- Crystal Growth: Dissolve in ethanol/water (1:1) and slow-evaporate at 4°C.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement with SHELXL:

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 8.21, 10.45, 12.78 |

| β (°) | 98.3 |

| R₁ (all data) | <0.05 |

Q. What strategies optimize enantiomeric resolution for chiral analogs of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs): Use a Chiralpak IG-U column with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times >10 min indicate baseline separation .

- Dynamic Resolution: Employ kinetic resolution via enzymatic catalysis (e.g., lipase B in tert-butanol) to isolate (R)- or (S)-enantiomers with >90% ee .

Q. How do computational methods predict the compound’s pharmacokinetic or target-binding properties?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- ADMET Prediction (SwissADME):

Q. What experimental controls are essential when analyzing biological activity in vitro?

Methodological Answer:

- Positive/Negative Controls:

- Positive: Fluoxetine (10 µM) for serotonin reuptake inhibition.

- Negative: DMSO vehicle (≤0.1% v/v).

- Dose-Response Curves: Use 8 concentrations (1 nM–100 µM) in triplicate. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 205–210°C vs. 215°C) may arise from polymorphic forms.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.